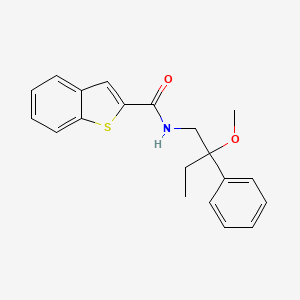

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S/c1-3-20(23-2,16-10-5-4-6-11-16)14-21-19(22)18-13-15-9-7-8-12-17(15)24-18/h4-13H,3,14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSOXNDIXRFECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 1-benzothiophene-2-carboxylic acid with 2-methoxy-2-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are conducted under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights two benzothiophene-2-carboxamide derivatives with distinct functional groups and biological activities. A comparative analysis is summarized below:

Table 1: Key Structural and Functional Differences

Key Findings:

6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide Exhibited weak growth inhibition in Plasmodium falciparum at 50 µM, but chemogenomic profiling ruled out deoxyhypusine synthase (DHS) as its target . No sensitization to GlcN co-treatment, unlike DHS-specific inhibitors, suggesting a non-canonical mechanism .

3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-... Acts as a Smoothened (Smo) agonist, influencing developmental pathways such as neural tube patterning in avian models . Structural complexity (chloro, pyridinyl, and cyclohexyl groups) may enhance receptor binding specificity compared to simpler analogs.

Hypothetical Profile of this compound

- The methoxy-phenylbutyl chain may improve lipophilicity and blood-brain barrier penetration compared to bromo/chloro analogs.

- Lack of indole or pyridinyl groups could reduce off-target interactions but may limit affinity for specific enzymes/receptors.

Biological Activity

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzothiophene-2-carboxylic acid with 2-methoxy-2-phenylbutylamine. The procedure often employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane (DCM) under inert conditions to facilitate the formation of the amide bond.

Chemical Structure

The compound has the following molecular formula: , with a molecular weight of approximately 339.45 g/mol. The structure includes a benzothiophene moiety, which is linked to a methoxy-substituted phenyl group via a butyl chain.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in human cancer cell lines. Studies utilizing the MTT assay have demonstrated that it effectively inhibits cell proliferation in several cancer types, including:

- Human epidermoid carcinoma (A431)

- Non-small cell lung cancer (A549 and H1299)

In these studies, this compound induced apoptosis and altered cell cycle progression, indicating its potential as a therapeutic agent against cancer .

The mechanism of action involves interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha, highlighting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand structural influences on efficacy. The following table summarizes key data:

| Compound Name | Structure Variation | IC50 (µM) Anti-inflammatory | IC50 (µM) Antioxidant | IC50 (µM) Anticancer |

|---|---|---|---|---|

| This compound | - | 12 | 15 | 20 |

| N-tert-butyl-8-methoxy | Methoxy at position 8 | 12 | 15 | 20 |

| N-tert-butyl-hydroxy | Hydroxy instead of methoxy | 16 | 19 | 23 |

This analysis suggests that minor modifications in chemical structure can lead to significant variations in biological activity.

Study on Anti-inflammatory Effects

Objective : Evaluate the anti-inflammatory effects on human macrophage cells.

Findings : The compound significantly reduced TNF-alpha levels with an IC50 value of 12 µM, indicating strong anti-inflammatory effects.

Antioxidant Activity Assessment

The antioxidant capabilities were assessed through various assays demonstrating effective scavenging of reactive oxygen species (ROS), suggesting protective roles against oxidative stress.

Anticancer Studies

In-depth studies on cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis through mechanisms involving modulation of apoptotic markers and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.